molecular formula C13H19Cl2N3O B14345441 Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- CAS No. 93043-61-9

Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)-

Cat. No.: B14345441
CAS No.: 93043-61-9
M. Wt: 304.21 g/mol
InChI Key: DQZQBZHYTUVKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)-: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dichlorophenyl group and a diethylaminoethyl group attached to the urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- typically involves the reaction of 3,4-dichloroaniline with diethylaminoethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are fed into reactors where the reaction takes place under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. It may be explored as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals. It may be employed in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied. For example, it may inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

  • Urea, 1-(3,4-dichlorophenyl)-3-(2-(dimethylamino)ethyl)-
  • Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)propyl)-
  • Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)butyl)-

Comparison: Compared to similar compounds, Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- exhibits unique properties due to the presence of the diethylaminoethyl group. This group influences the compound’s solubility, reactivity, and biological activity. The dichlorophenyl group also contributes to its distinct chemical behavior, making it a valuable compound for various applications.

Properties

CAS No.

93043-61-9

Molecular Formula

C13H19Cl2N3O

Molecular Weight

304.21 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]urea

InChI

InChI=1S/C13H19Cl2N3O/c1-3-18(4-2)8-7-16-13(19)17-10-5-6-11(14)12(15)9-10/h5-6,9H,3-4,7-8H2,1-2H3,(H2,16,17,19)

InChI Key

DQZQBZHYTUVKCX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.